molecular formula C12H12N2O2 B15059860 3-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid

3-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid

Cat. No.: B15059860
M. Wt: 216.24 g/mol
InChI Key: HPPMZIVQTYMLFI-UHFFFAOYSA-N
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Description

3-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid is a compound that features an imidazole ring substituted with two methyl groups at the 4 and 5 positions, attached to a benzoic acid moiety. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid typically involves the condensation of 4,5-dimethylimidazole with a benzoic acid derivative. One common method is the reaction of 4,5-dimethylimidazole with 4-chlorobenzoic acid under basic conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. Additionally, the compound can interact with biological receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid is unique due to the presence of the dimethyl-substituted imidazole ring, which can influence its chemical reactivity and biological interactions. This structural feature may enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

3-(4,5-dimethylimidazol-1-yl)benzoic acid

InChI

InChI=1S/C12H12N2O2/c1-8-9(2)14(7-13-8)11-5-3-4-10(6-11)12(15)16/h3-7H,1-2H3,(H,15,16)

InChI Key

HPPMZIVQTYMLFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C2=CC=CC(=C2)C(=O)O)C

Origin of Product

United States

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